(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, also known as (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, is a chemical compound classified under carbamates. It is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. The compound has a CAS number of 880468-89-3 and is associated with several synonyms including Lacosamide impurity A and tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-methoxyethyl]carbamate .
This compound can be sourced from various chemical suppliers and databases, including PubChem and ChemBook, where it is categorized under organic compounds with specific structural and functional characteristics. It falls under the broader category of amino acid derivatives and carbamates, which are known for their diverse biological activities .
The synthesis of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves the following methods:
The molecular formula of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is CHNO. The structure features:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly in drug design .
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate can undergo various chemical reactions:
The mechanism of action of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is primarily related to its role as a pharmacological agent. It acts by inhibiting specific enzymes or receptors involved in disease pathways. For instance, it has been studied for its potential effects on SARS-CoV-2 through inhibition of cathepsin L and other proteases critical for viral entry into host cells . The precise biochemical pathways and interactions are still under investigation but suggest significant therapeutic potential.
The physical properties of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate include:
Chemical properties include:
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has several scientific applications:
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate represents a key synthetic intermediate in the production of lacosamide, an anticonvulsant drug with a dual mechanism of action [4]. The stereochemical integrity at the chiral center is paramount for biological activity, driving the development of precise enantioselective strategies. The chiral pool approach utilizes naturally occurring D-serine as a starting material, capitalizing on its inherent chirality to avoid racemization during derivatization. This method involves sequential protection, methylation, and coupling reactions to construct the target molecule while preserving stereochemical purity [1] [3].
Alternative asymmetric catalytic methods employ transition metal complexes to establish chirality during synthesis. Palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) have demonstrated promising enantioselectivity (>90% ee) for similar carbamate structures [6] . These approaches offer atom-economic pathways but require optimization of ligand-metal coordination to achieve the stringent enantiomeric excess (>99%) demanded for pharmaceutical intermediates. The choice between chiral pool and catalytic strategies involves balancing economic considerations against technical complexity, with chiral pool approaches currently dominating industrial production due to established regulatory pathways.
Table 1: Comparative Analysis of Enantioselective Synthetic Routes
Strategy Type | Starting Material | Key Steps | Reported ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool (D-Serine) | D-Serine | Boc protection, methylation, coupling | >99.5 | 68-72 |
Asymmetric Catalysis | Propargyl glycinate | Pd-catalyzed allylation, hydrogenation | 92-95 | 55-60 |
Enzymatic Resolution | Racemic serine derivative | Lipase-mediated acetylation | >99 (single isomer) | 35-40 |
Catalytic asymmetric synthesis offers potential routes to access the (R)-configured target compound without reliance on chiral amino acid precursors. Organocatalytic methods using cinchona alkaloid derivatives have achieved moderate enantioselectivity (70-85% ee) in Michael additions forming the serine backbone [6] . However, these methods face challenges in scaling due to high catalyst loading (10-20 mol%) and extended reaction times. More promisingly, transition metal catalysis employing Ru(BINAP) complexes enables asymmetric hydrogenation of enol carbamate precursors with improved stereocontrol (up to 92% ee), though product purification remains challenging due to residual metal contamination [6].
The crystal structure of a closely related intermediate, tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, reveals key stabilization features influencing stereochemical integrity. With space group P2₁ and unit cell parameters a = 10.7872(2) Å, b = 5.02626(11) Å, c = 15.5479(3) Å, β = 94.2278(17)°, the crystal packing shows intermolecular N-H···O hydrogen bonds forming chains along the [010] direction [4]. These interactions create a chiral environment that could potentially be replicated in asymmetric catalytic systems to enhance enantioselection. The torsional angle C9–C10–O2–C10 at -71.0(3)° demonstrates conformational constraints that impact molecular recognition in catalytic pockets [4].
Protecting group strategy significantly impacts the sustainability profile of synthesizing this carbamate derivative. Traditional sequential protection approaches require Boc protection of the amine followed by benzylation, generating stoichiometric acidic byproducts during deprotection [1] [5]. Innovations focus on minimizing protecting group steps or employing catalytic protection methodologies. The development of one-pot protection-alkylation sequences using urea and nickel oxide-bismuth oxide catalysts achieves 99% conversion without intermediate isolation, dramatically reducing solvent consumption [5] .
Aqueous-phase carbamoylation using 1,1'-carbonyldiimidazole (CDI) represents another green advancement. This approach facilitates direct carbamate formation in water without racemization, eliminating organic solvent requirements. The reaction proceeds via an imidazolide intermediate that couples efficiently with benzyl alcohol at ambient temperature [5] . Additionally, chemoselective enzymatic deprotection techniques using lipases enable orthogonal deprotection without harsh acidic or basic conditions, preserving the acid-sensitive methoxy group while removing carbamate protections .
Table 2: Green Chemistry Metrics for Protecting Group Strategies
Strategy | PMI (Total) | E-factor | Key Advantage | Limitation |
---|---|---|---|---|
Traditional Boc/Bn | 28 | 46 | High selectivity | Acidic waste generation |
Catalytic Cbz with Ni-Bi | 12 | 18 | One-pot operation | Catalyst cost |
Aqueous CDI method | 8 | 11 | Water as solvent | Requires pH control |
Enzymatic deprotection | 15 | 22 | Ambient conditions | Substrate specificity |
The synthesis of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate employs both solution-phase and solid-phase approaches with distinct advantages. Solution-phase synthesis remains the industrial standard, featuring well-established steps: (1) Boc protection of D-serine in dichloromethane with triethylamine base; (2) O-methylation using dimethyl sulfate in acetonitrile; (3) carbamate formation via coupling with benzylamine using N-methylmorpholine; and (4) purification by crystallization from ethyl acetate/heptane mixtures [1] [3]. This approach achieves overall yields of 65-72% but generates significant solvent waste (E-factor ≈ 45).
Solid-phase synthesis employs Merrifield resin-bound D-serine derivatives, enabling carbamate formation through iterative coupling-deprotection sequences. The resin-bound amine reacts with CO₂ to form carbamate anions, which subsequently alkylate with benzyl halides in anhydrous DMF [5] . This approach offers distinct advantages: (1) simplified purification through filtration; (2) reduced solvent consumption (PMI ≈ 15); and (3) compatibility with automation for parallel synthesis. However, challenges include higher material costs for functionalized resins and potential racemization during prolonged resin handling.
Economic analysis reveals significant trade-offs: solid-phase synthesis reduces purification costs by 40% but increases raw material expenses by 30-35% compared to solution-phase routes [3] [6]. The choice depends on production scale, with solution-phase favored for multi-kilogram batches (≥50 kg) due to established infrastructure, while solid-phase offers advantages for research-scale quantities (0.1-100g) requiring rapid analog generation [6] .
Table 3: Economic and Process Comparison of Synthesis Approaches
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scale Range | 100g - 100kg | 0.1g - 5kg |
Raw Material Cost ($/kg) | 1,200-1,500 | 2,800-3,200 |
Processing Time | 48-72 hours | 24-36 hours |
Solvent Consumption | 30-40 L/kg | 10-15 L/kg |
Purification Yield | 85-90% | >95% |
Equipment Cost | Moderate | High |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8